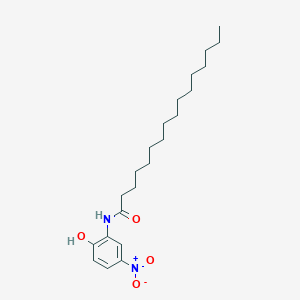

2-(n-Hexadecanoylamino)-4-nitrophenol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-(2-hydroxy-5-nitrophenyl)hexadecanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H36N2O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-22(26)23-20-18-19(24(27)28)16-17-21(20)25/h16-18,25H,2-15H2,1H3,(H,23,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXIUBIYNTOOVQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)NC1=C(C=CC(=C1)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H36N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80392915 | |

| Record name | 2-(n-Hexadecanoylamino)-4-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80392915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

392.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60301-87-3 | |

| Record name | 2-(n-Hexadecanoylamino)-4-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80392915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(n-Hexadecanoylamino)-4-nitrophenol: Properties, Synthesis, and Applications in Lysosomal Hydrolase Research

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and applications of 2-(n-Hexadecanoylamino)-4-nitrophenol. This document is intended for researchers, scientists, and drug development professionals who are interested in the utility of this molecule as a chromogenic indicator in enzymatic assays, particularly in the context of lysosomal storage diseases.

Introduction

This compound is a long-chain fatty acid amide derivative of 2-amino-4-nitrophenol. Structurally, it is comprised of a polar nitrophenol head group attached to a nonpolar 16-carbon acyl chain (palmitoyl group). This amphipathic nature is central to its application in biochemical assays. While not a direct substrate for enzymes, this compound is the chromogenic product liberated from various synthetic substrates designed to measure the activity of specific lysosomal hydrolases. The release of this yellow-colored compound upon enzymatic cleavage of a substrate allows for the convenient spectrophotometric quantification of enzyme activity.

Derivatives of this compound are employed as artificial substrates for several lysosomal enzymes, including sphingomyelin phosphodiesterase, glucosylceramidase, and galactosylceramidase.[1] The functional significance of this lies in the diagnosis and research of lysosomal storage disorders, such as Niemann-Pick disease, where the deficiency of these enzymes leads to the accumulation of their respective lipid substrates.

Physicochemical Properties

Detailed experimental data for this compound is not extensively published. However, its properties can be inferred from its structure and the known characteristics of its precursors, 2-amino-4-nitrophenol and hexadecanoic acid (palmitic acid).

| Property | Value/Description | Source/Rationale |

| Chemical Formula | C22H36N2O4 | [2] |

| Molecular Weight | 392.5 g/mol | [2] |

| CAS Number | 60301-87-3 | [2] |

| Appearance | Expected to be a pale yellow or off-white solid. | Based on the color of 2-amino-4-nitrophenol and the waxy nature of long-chain fatty amides. |

| Melting Point | Not definitively reported. Expected to be significantly higher than 2-amino-4-nitrophenol (143-145 °C) due to the long alkyl chain. | The related compound 2-N-Hexadecanoylamino-4-nitrophenylphosphorylcholine has a melting point of 188-190°C.[3][4] |

| Solubility | Expected to be poorly soluble in water and soluble in organic solvents such as DMSO, chloroform, ethanol, and methanol.[3] | The long hydrophobic hexadecanoyl tail dominates the molecule's solubility profile. |

| Storage Conditions | -20°C | [2] |

Synthesis of this compound

The synthesis of this compound is achieved through the acylation of 2-amino-4-nitrophenol with hexadecanoyl chloride (palmitoyl chloride). This is a standard nucleophilic acyl substitution reaction where the amino group of 2-amino-4-nitrophenol acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride.

The synthesis of the precursor, 2-amino-4-nitrophenol, is well-documented and typically involves the selective reduction of 2,4-dinitrophenol.[5]

Synthesis Workflow

Caption: Synthesis workflow for this compound.

Experimental Protocol: Synthesis of this compound

This protocol is based on analogous reactions for the synthesis of similar long-chain N-acyl compounds.

-

Dissolution of Starting Material: In a round-bottom flask, dissolve 1 equivalent of 2-amino-4-nitrophenol in a suitable anhydrous solvent (e.g., pyridine or dichloromethane containing a non-nucleophilic base like triethylamine).

-

Addition of Acylating Agent: Slowly add 1.1 equivalents of hexadecanoyl chloride to the stirred solution at 0°C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

-

Work-up: Quench the reaction with water and extract the product into an organic solvent such as ethyl acetate. Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Spectroscopic and Chromatographic Characterization

Predicted ¹H NMR Spectrum

-

Aromatic Protons: The three protons on the nitrophenol ring are expected to appear as complex multiplets in the downfield region (δ 7.0-8.5 ppm).

-

Amide Proton: A broad singlet corresponding to the -NH- proton is expected, with its chemical shift being dependent on solvent and concentration.

-

Alkyl Chain Protons:

-

The α-methylene protons (-CH₂-CO-) will appear as a triplet around δ 2.2-2.5 ppm.

-

The bulk of the methylene protons (-CH₂-)n will resonate as a broad multiplet around δ 1.2-1.6 ppm.

-

The terminal methyl protons (-CH₃) will be an upfield triplet around δ 0.8-0.9 ppm.

-

Predicted ¹³C NMR Spectrum

-

Carbonyl Carbon: The amide carbonyl carbon (-C=O) is expected to have a chemical shift in the range of δ 170-175 ppm.

-

Aromatic Carbons: The six carbons of the nitrophenol ring will appear in the δ 110-160 ppm region.

-

Alkyl Chain Carbons: The methylene carbons of the hexadecanoyl chain will have signals in the δ 20-40 ppm range, with the terminal methyl carbon appearing at around δ 14 ppm.

Mass Spectrometry

In electrospray ionization mass spectrometry (ESI-MS), this compound is expected to show a prominent ion corresponding to its protonated molecule [M+H]⁺ at m/z 393.5 or its deprotonated molecule [M-H]⁻ at m/z 391.5.

Applications in Lysosomal Hydrolase Assays

The primary application of this compound is as a chromogenic reporter molecule in assays for various lysosomal hydrolases. In these assays, a synthetic substrate is used which consists of the this compound moiety linked to a group that is recognized and cleaved by the enzyme of interest.

Principle of the Assay

Caption: Principle of the chromogenic assay for lysosomal hydrolases.

Experimental Protocol: Chromogenic Assay for Lysosomal Hydrolase Activity

This is a generalized protocol that can be adapted for specific enzymes.

-

Preparation of Reagents:

-

Assay Buffer: Prepare a buffer appropriate for the optimal pH of the target lysosomal hydrolase (typically acidic, e.g., citrate or acetate buffer).

-

Substrate Solution: Dissolve the synthetic substrate (e.g., 2-hexadecanoylamino-4-nitrophenyl-β-D-galactopyranoside) in a suitable organic solvent (e.g., DMSO) and then dilute to the final working concentration in the assay buffer.

-

Stop Solution: Prepare an alkaline solution (e.g., 0.5 M sodium carbonate or glycine-NaOH buffer, pH 10.4) to terminate the reaction and develop the color of the nitrophenolate ion.

-

-

Enzyme Reaction:

-

Pipette the cell or tissue lysate containing the enzyme into a microplate well.

-

Add the substrate solution to initiate the reaction.

-

Incubate at 37°C for a defined period (e.g., 1-4 hours).

-

-

Termination and Color Development:

-

Add the stop solution to each well to terminate the reaction and raise the pH.

-

-

Measurement:

-

Measure the absorbance of the liberated this compound at approximately 405 nm using a microplate reader.

-

-

Quantification:

-

Calculate the enzyme activity based on a standard curve prepared with known concentrations of this compound.

-

Note on Interferences: Hemoglobin can interfere with the spectrophotometric measurement. A selective extraction of the this compound into an organic solvent mixture (e.g., ethyl acetate/2-propanol) can be employed to circumvent this issue.[1]

Safety and Handling

-

2-amino-4-nitrophenol: May be harmful if swallowed or inhaled, and can cause skin and eye irritation.[3]

-

Hexadecanoyl chloride: Corrosive and reacts with water.

-

General Precautions: It is recommended to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

This compound is a valuable chemical tool for researchers in the field of lysosomal biology and related diseases. Its role as a chromogenic reporter molecule in enzymatic assays provides a robust and convenient method for quantifying the activity of several key lysosomal hydrolases. This technical guide has provided a comprehensive overview of its properties, synthesis, and applications, with the aim of facilitating its effective use in research and development.

References

- Maret, A., Salvayre, R., Nègre, A., & Douste-Blazy, L. (1983). An improved method excluding hemoglobin interferences for lysosomal hydrolase assays using colorimetric synthetic substrates, this compound derivatives. Analytical Biochemistry, 130(2), 521-526.

-

LookChem. (n.d.). 2-N-HEXADECANOYLAMINO-4-NITROPHENYLPHOSPHORYLCHOLINE. Retrieved from [Link]

-

Agency for Toxic Substances and Disease Registry. (2023). Toxicological Profile for Nitrophenols. Retrieved from [Link]

-

LookChem. (n.d.). 2-N-HEXADECANOYLAMINO-4-NITROPHENYLPHOSPHORYLCHOLINE. Retrieved from [Link]

-

NIST. (n.d.). 2-Amino-4-nitrophenol, 2TBDMS derivative. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, CD3OD, experimental) (HMDB0001232). Retrieved from [Link]

-

NOP - Sustainability in the organic chemistry lab course. (n.d.). 13C-NMR. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Table 4-6, Physical and Chemical Properties of 4-Nitrophenol. Retrieved from [Link]

-

ResearchGate. (n.d.). 1H-NMR spectrum of 4-nitrophenol. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

NOP - Sustainability in the organic chemistry lab course. (n.d.). 1H-NMR. Retrieved from [Link]

-

Biological Magnetic Resonance Bank. (n.d.). bmse000487 1-Hexadecanol at BMRB. Retrieved from [Link]

-

PubMed. (n.d.). Multi-wavelength dye concentration determination for enzymatic assays: evaluation of chromogenic para-nitrophenol over a wide pH range. Retrieved from [Link]

-

ChemIQSoc. (n.d.). Preparation of 4-nitrophenol. Retrieved from [Link]

-

NOP - Sustainability in the organic chemistry lab course. (2006). 5001 Nitration of phenol to 2-nitrophenol and 4-nitrophenol. Retrieved from [Link]

-

PrepChem.com. (n.d.). Preparation of 4-nitrophenol. Retrieved from [Link]

-

Chemistry Stack Exchange. (2012). How can we synthesize para-nitrophenol. Retrieved from [Link]

-

Mol-Instincts. (n.d.). 4-nitrophenol. Retrieved from [Link]

-

Pakistan Academy of Sciences. (n.d.). Economical Synthesis of Nitrophenols under Controlled Physical Parameters. Retrieved from [Link]

-

NIST. (n.d.). Phenol, 4-nitro-. Retrieved from [Link]

Sources

- 1. An improved method excluding hemoglobin interferences for lysosomal hydrolase assays using colorimetric synthetic substrates, this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, 60301-87-3 | BroadPharm [broadpharm.com]

- 3. Cas 60438-73-5,2-N-HEXADECANOYLAMINO-4-NITROPHENYLPHOSPHORYLCHOLINE | lookchem [lookchem.com]

- 4. 60438-73-5 CAS MSDS (2-N-HEXADECANOYLAMINO-4-NITROPHENYLPHOSPHORYLCHOLINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. Making sure you're not a bot! [oc-praktikum.de]

2-(n-Hexadecanoylamino)-4-nitrophenol CAS number

An In-Depth Technical Guide to 2-(n-Hexadecanoylamino)-4-nitrophenol CAS Number: 60301-87-3

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals working with this compound. It delves into the compound's properties, synthesis, applications, and handling, providing expert insights grounded in established scientific principles.

Core Compound Identification

This compound is a specialized lipid molecule. Structurally, it consists of a 4-nitrophenol core that is amide-linked to a 16-carbon saturated fatty acid, hexadecanoic acid (palmitic acid).[1] This unique structure, combining a hydrophobic lipid tail with a functionalized aromatic headgroup, makes it a valuable intermediate in the synthesis of more complex pharmaceutical compounds.[1]

| Identifier | Value |

| CAS Number | 60301-87-3[1] |

| Chemical Name | This compound |

| Alternate Name | 2'-Hydroxy-5'-nitrohexadecanamide[1] |

| Molecular Formula | C22H36N2O4[1] |

| Molecular Weight | 392.5 g/mol [1] |

Physicochemical & Handling Properties

The physical properties of this compound are dictated by its amphipathic nature. The long hexadecanoyl chain imparts significant lipid character, influencing its solubility and handling.

| Property | Description | Source |

| Appearance | Pale Yellow Powder | [2] |

| Solubility | Slightly soluble in Chloroform, DMSO, Ethanol, Methanol. | [2] |

| Storage Conditions | Recommended storage at -20°C for long-term stability.[1][2] | |

| Stability | Reported to be hygroscopic.[2] |

Synthesis and Characterization

While specific proprietary synthesis routes may vary, a logical and common pathway involves the N-acylation of 2-amino-4-nitrophenol with hexadecanoyl chloride. This standard organic transformation creates the stable amide bond central to the molecule's structure.

Proposed Synthetic Workflow

The synthesis is a two-step process starting from the partial reduction of 2,4-dinitrophenol, followed by acylation.

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocol: N-Acylation

This protocol describes the acylation of the amine precursor. The causality behind each step is explained to ensure reproducibility and understanding.

-

Precursor Preparation: Begin with high-purity 2-amino-4-nitrophenol. This precursor can be synthesized by the partial reduction of 2,4-dinitrophenol using sodium sulfide.[3]

-

Reaction Setup: In a three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-amino-4-nitrophenol (1.0 equivalent) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Expert Insight: Anhydrous conditions are critical. Hexadecanoyl chloride is highly reactive and will readily hydrolyze in the presence of water, reducing yield.

-

-

Base Addition: Add a non-nucleophilic base, such as triethylamine or pyridine (1.1 equivalents), to the solution. Cool the mixture in an ice bath to 0°C.

-

Expert Insight: The base acts as a scavenger for the hydrochloric acid (HCl) byproduct generated during the reaction. Its removal drives the equilibrium towards product formation.

-

-

Acyl Chloride Addition: Slowly add hexadecanoyl chloride (1.05 equivalents) dropwise to the cooled, stirring solution.

-

Expert Insight: A slight excess of the acylating agent ensures complete consumption of the starting amine. Slow, dropwise addition is crucial to control the exothermic reaction and prevent side-product formation.

-

-

Reaction Progression: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor progress using Thin Layer Chromatography (TLC) until the starting amine spot is consumed.

-

Work-up & Purification:

-

Quench the reaction by adding a dilute acid solution (e.g., 1M HCl) to neutralize the excess base.

-

Perform a liquid-liquid extraction using DCM or ethyl acetate.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

-

Analytical Characterization

-

NMR Spectroscopy: As indicated by commercial suppliers, Nuclear Magnetic Resonance (NMR) is a primary tool for structural confirmation.[1] ¹H NMR would confirm the presence of the aromatic protons, the amide proton, and the aliphatic protons of the hexadecanoyl chain.

-

Mass Spectrometry (MS): To confirm the molecular weight (392.5 g/mol ).

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Applications and Biological Relevance

Role as a Lipid Intermediate and Hydrolase Inhibitor

This compound is identified as a lipid that inhibits lysosomal hydrolase, an enzyme class responsible for breaking down cellular lipids.[1] This inhibitory action suggests its potential use in studying cellular lipid metabolism and disorders related to lysosomal storage diseases. The nitrophenol group is a key feature, enabling its use in the preparation of more advanced pharmaceutical compounds.[1]

Sources

An In-depth Technical Guide to the Mechanism of Action of 2-(n-Hexadecanoylamino)-4-nitrophenol

Abstract

This technical guide provides a comprehensive analysis of the putative mechanism of action of 2-(n-Hexadecanoylamino)-4-nitrophenol, a lipidic compound with potential therapeutic applications. Drawing upon the known biological activities of its constituent moieties—n-hexadecanoic acid and a nitrophenol group—this document elucidates its likely interactions with key cellular enzymes and pathways. The primary proposed mechanisms center on the inhibition of lysosomal hydrolases and phospholipase A2, positioning this molecule as a candidate for modulating cellular lipid metabolism and inflammatory responses. This guide is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this compound's biological activity.

Introduction to this compound

This compound is a synthetic lipid molecule composed of a 16-carbon fatty acid (n-hexadecanoic acid, or palmitic acid) linked via an amide bond to a 4-nitrophenol headgroup[1]. Its chemical structure suggests a capacity to interact with cellular membranes and lipid-metabolizing enzymes. The presence of the n-hexadecanoyl chain confers lipophilicity, likely facilitating its partitioning into cellular and organellar membranes. The nitrophenol group provides a polar and potentially reactive moiety that can participate in specific molecular interactions.

Initial characterization of this compound has identified it as an inhibitor of lysosomal hydrolase, an enzyme class responsible for the breakdown of cellular lipids[1]. This finding points towards a primary role in the regulation of lipid catabolism within the lysosome. Furthermore, the n-hexadecanoic acid component is a known competitive inhibitor of phospholipase A2 (PLA2), a critical enzyme in the inflammatory cascade[2]. This dual potential for enzymatic inhibition suggests that this compound could exert multifaceted effects on cellular physiology, particularly in the context of inflammation and lipid storage disorders.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C22H36N2O4 | [1] |

| Molecular Weight | 392.5 g/mol | [1] |

| CAS Number | 60301-87-3 | [1] |

| Appearance | Off-White to Pale Yellow Solid | [3] |

| Storage Temperature | -20°C | [1] |

Proposed Mechanism of Action

The mechanism of action of this compound is likely multifaceted, stemming from the combined properties of its fatty acid tail and its nitrophenol headgroup. The primary targets are anticipated to be enzymes involved in lipid metabolism and signaling.

Inhibition of Lysosomal Hydrolases

The most directly reported activity of this compound is the inhibition of lysosomal hydrolases[1]. Lysosomes are acidic organelles containing a wide array of hydrolytic enzymes that degrade various macromolecules, including lipids. The accumulation of undigested lipids due to lysosomal dysfunction is characteristic of lysosomal storage diseases.

Causality of Inhibition: The lipophilic n-hexadecanoyl chain of the molecule likely facilitates its accumulation within the lysosomal membrane or lumen. Once localized, the compound can interact with the active sites of various lysosomal hydrolases. The specific nature of this inhibition (e.g., competitive, non-competitive) has not been fully elucidated and would require further kinetic studies. The nitrophenol headgroup may contribute to the binding affinity and specificity for certain hydrolases.

Caption: Proposed inhibition of lysosomal hydrolase.

Inhibition of Phospholipase A2 (PLA2) and the Inflammatory Cascade

The n-hexadecanoic acid component of the molecule is a known competitive inhibitor of phospholipase A2 (PLA2)[2]. PLA2 enzymes are responsible for hydrolyzing the sn-2 position of membrane phospholipids, releasing arachidonic acid and lysophospholipids. Arachidonic acid is a precursor to a variety of pro-inflammatory mediators, including prostaglandins and leukotrienes[4][5].

Causality of Inhibition: As a structural mimic of a fatty acid, this compound can likely bind to the active site of PLA2, competing with its natural phospholipid substrates. This competitive inhibition would reduce the release of arachidonic acid and consequently dampen the downstream inflammatory signaling pathways. The amide linkage in the molecule, as opposed to an ester linkage, may confer greater stability against hydrolysis by stomach acid and blood esterases, potentially improving its bioavailability compared to other substrate-mimetic inhibitors[6].

Caption: Inhibition of the sPLA2-mediated inflammatory pathway.

Experimental Protocols for Mechanistic Validation

To validate the proposed mechanisms of action, a series of in vitro and cell-based assays are recommended.

Lysosomal Hydrolase Inhibition Assay

Objective: To quantify the inhibitory potency of this compound against a specific lysosomal hydrolase, such as β-N-acetyl-D-glucosaminidase (NAGase).

Methodology:

-

Enzyme Source: Purified NAGase from a commercially available source or isolated from tissue homogenates.

-

Substrate: p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNP-NAG), which releases a chromogenic product (p-nitrophenol) upon cleavage.

-

Assay Buffer: A suitable buffer at the optimal pH for NAGase activity (e.g., citrate buffer, pH 4.5).

-

Inhibitor Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a serial dilution.

-

Assay Procedure: a. In a 96-well plate, add the assay buffer, varying concentrations of the inhibitor, and the enzyme. b. Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15 minutes) at 37°C. c. Initiate the reaction by adding the pNP-NAG substrate. d. Incubate for a specific time (e.g., 30 minutes) at 37°C. e. Stop the reaction by adding a high pH solution (e.g., sodium carbonate). f. Measure the absorbance of the released p-nitrophenol at 405 nm.

-

Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Self-Validation: Include a known inhibitor of NAGase as a positive control and a vehicle control (DMSO) to ensure that the solvent does not affect enzyme activity.

Phospholipase A2 Inhibition Assay

Objective: To determine the inhibitory effect of this compound on secretory phospholipase A2 (sPLA2) activity.

Methodology:

-

Enzyme Source: Recombinant human sPLA2-IIA.

-

Substrate: A fluorescently labeled phospholipid substrate (e.g., NBD-C6-HPC).

-

Assay Buffer: Tris-HCl buffer containing CaCl2 and BSA.

-

Inhibitor Preparation: Prepare a stock solution and serial dilutions of this compound in DMSO.

-

Assay Procedure: a. In a 96-well plate, add the assay buffer, varying concentrations of the inhibitor, and the sPLA2 enzyme. b. Pre-incubate the enzyme and inhibitor. c. Initiate the reaction by adding the fluorescent phospholipid substrate. d. Monitor the increase in fluorescence over time using a fluorescence plate reader.

-

Data Analysis: Determine the initial reaction rates from the fluorescence curves. Calculate the percentage of inhibition and the IC50 value.

Self-Validation: Use a known sPLA2 inhibitor as a positive control. The assay should demonstrate a clear dose-dependent inhibition.

Cellular Assay for Anti-Inflammatory Activity

Objective: To assess the ability of this compound to suppress the inflammatory response in a cellular model.

Methodology:

-

Cell Line: RAW 264.7 murine macrophage cell line.

-

Stimulus: Lipopolysaccharide (LPS) to induce an inflammatory response.

-

Treatment: Pre-treat cells with varying concentrations of this compound for 1 hour before LPS stimulation.

-

Readouts:

-

Nitric Oxide (NO) Production: Measure the accumulation of nitrite in the cell culture medium using the Griess reagent.

-

Pro-inflammatory Cytokine Production: Quantify the levels of TNF-α and IL-6 in the supernatant using ELISA.

-

Gene Expression: Analyze the mRNA levels of iNOS, COX-2, TNF-α, and IL-6 using RT-qPCR.

-

-

Data Analysis: Compare the levels of inflammatory mediators in treated cells to those in LPS-stimulated and unstimulated control cells.

Self-Validation: Include a known anti-inflammatory drug (e.g., dexamethasone) as a positive control. A cell viability assay (e.g., MTT) should be performed in parallel to ensure that the observed effects are not due to cytotoxicity.

Discussion and Future Directions

The available evidence strongly suggests that this compound acts as a dual inhibitor of lysosomal hydrolases and phospholipase A2. Its unique structure, combining a fatty acid moiety with a nitrophenol headgroup, likely underlies this dual activity. The inhibition of lysosomal hydrolases could have implications for diseases characterized by lipid accumulation, while the inhibition of PLA2 positions it as a potential anti-inflammatory agent.

Future research should focus on:

-

Elucidating the specific lysosomal hydrolases inhibited by the compound and the kinetic nature of this inhibition.

-

Investigating the in vivo efficacy of this compound in animal models of inflammation and lysosomal storage diseases.

-

Exploring the structure-activity relationship by synthesizing and testing analogues with modifications to the fatty acid chain length and the substituents on the phenol ring.

-

Assessing the toxicological profile of the compound to determine its safety for potential therapeutic use. The toxicology of nitrophenols is a known concern and requires careful evaluation[7][8][9].

Conclusion

This compound is a promising bioactive lipid with a plausible dual mechanism of action involving the inhibition of lysosomal hydrolases and phospholipase A2. This guide has outlined the scientific rationale for these mechanisms and provided a framework for their experimental validation. Further investigation into this compound is warranted to fully characterize its therapeutic potential.

References

- Blanchard, S. G., et al. (1998). Discovery of bioavailable inhibitors of secretory phospholipase A2. Pharmaceutical Biotechnology, 11, 445-463.

-

Agency for Toxic Substances and Disease Registry. (2019). Toxicological Profile for Nitrophenols. Retrieved from [Link]

- Gilat, E., et al. (2003).

- Przybysz, A., et al. (2014). Biological mode of action of a nitrophenolates-based biostimulant: case study. Frontiers in Plant Science, 5, 713.

- Przybysz, A., et al. (2014). Biological mode of action of a nitrophenolates-based biostimulant: case study. Frontiers in Plant Science, 5, 713.

-

Ruff, P. (2018). Synthesis and biological evaluation of non-natural analogues of nitro-fatty acids. (Doctoral dissertation). Retrieved from [Link]

- Chakraborti, S., et al. (2012). Anti-inflammatory property of n-hexadecanoic acid: structural evidence and kinetic assessment. Journal of Molecular Recognition, 25(11), 523-531.

- Roa-Coria, J. E., et al. (2012). N-(4-Methoxy-2-nitrophenyl)hexadecanamide, a palmitoylethanolamide analogue, reduces formalin-induced nociception. Life Sciences, 91(23-24), 1239-1245.

- Singh, A., et al. (2014). Synthesis, characterization and biological evaluation of 4-NITRO schiffbases.

- Ferruzzi, M. G., et al. (2024). Polyphenols have unique cellular effects that are distinct from antioxidant function in Toll-like receptor 4-mediated inflammation in RAW264.7 macrophage-like cells. Nutrition Research, 120, 1-12.

- Tóth, K., et al. (2007). Inhibition of cytochrome P450 enzymes participating in p-nitrophenol hydroxylation by drugs known as CYP2E1 inhibitors. Pharmacological Reports, 59(6), 743-749.

- Gascón, V., et al. (2021). Synthesis and Catalytic Activity for 2, 3, and 4-Nitrophenol Reduction of Green Catalysts Based on Cu, Ag and Au Nanoparticles Deposited on Polydopamine-Magnetite Porous Supports.

- Beattie, J. W., et al. (2019). Production of Biogenic Nanoparticles for the Reduction of 4-Nitrophenol and Oxidative Laccase-Like Reactions. Frontiers in Microbiology, 10, 1088.

- Agency for Toxic Substances and Disease Registry. (2019). Toxicokinetics, Susceptible Populations, Biomarkers, Chemical Interactions. In Toxicological Profile for Nitrophenols.

- Zhang, J. P., et al. (2007). Inhibitory kinetics of phenol on the enzyme activity of beta-N-acetyl-D-glucosaminidase from green crab (Scylla serrata). International Journal of Biological Macromolecules, 40(2), 139-143.

- Hussain, T., et al. (2016). Oxidative Stress and Inflammation: What Polyphenols Can Do for Us? Oxidative Medicine and Cellular Longevity, 2016, 7432797.

- Kim, Y. H., et al. (2020). Anti-Inflammatory Activity of 4-((1R,2R)-3-Hydroxy-1-(4-hydroxyphenyl)-1-methoxypropan-2-yl)-2-methoxyphenol Isolated from Juglans mandshurica Maxim. in LPS-Stimulated RAW 264.7 Macrophages and Zebrafish Larvae Model. Molecules, 25(21), 5032.

- National Toxicology Program. (1993). NTP Toxicology and Carcinogenesis Studies of 2-Amino-4-Nitrophenol (CAS No. 99-57-0) in F344/N Rats and B6C3F1 Mice (Gavage Studies). National Toxicology Program Technical Report Series, 411, 1-248.

- Khan, S. A., et al. (2020). SYNTHESIS, CHARACTERIZATION, POM ANALYSES AND BIOLOGICAL EVALUATION OF N-[(2-METHOXY-5-NITROPHENYL)]-4-OXO-4-[OXY] BUTENAMIDE BA. Semantic Scholar.

- Przybysz, A., et al. (2014). Biological mode of action of a nitrophenolates-based biostimulant: case study. Frontiers in Plant Science, 5, 713.

- Ramsay, R. R., et al. (2017). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules, 22(9), 1477.

-

Agency for Toxic Substances and Disease Registry. (2019). Toxicological Profile for Nitrophenols. Retrieved from [Link]

- Dankel, S. N., et al. (2025). Inflammatory markers after supplementation with marine n-3 or plant n-6 PUFAs: A randomized double-blind crossover study. Journal of Lipid Research, 66(1), 100770.

Sources

- 1. This compound, 60301-87-3 | BroadPharm [broadpharm.com]

- 2. Anti-inflammatory property of n-hexadecanoic acid: structural evidence and kinetic assessment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 60438-73-5 CAS MSDS (2-N-HEXADECANOYLAMINO-4-NITROPHENYLPHOSPHORYLCHOLINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. Buy sPLA2 inhibitor | 393569-31-8 | >98% [smolecule.com]

- 5. Extracellular phospholipase A2 inhibitors suppress central nervous system inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of bioavailable inhibitors of secretory phospholipase A2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. atsdr.cdc.gov [atsdr.cdc.gov]

- 8. TOXICOKINETICS, SUSCEPTIBLE POPULATIONS, BIOMARKERS, CHEMICAL INTERACTIONS - Toxicological Profile for Nitrophenols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. atsdr.cdc.gov [atsdr.cdc.gov]

2-(n-Hexadecanoylamino)-4-nitrophenol as a lysosomal hydrolase inhibitor

An In-Depth Technical Guide to 2-(n-Hexadecanoylamino)-4-nitrophenol: A Tool for Investigating Lysosomal Hydrolase Function

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of this compound, a critical research tool for scientists and drug development professionals investigating lysosomal hydrolases. We will delve into its mechanism of action, provide detailed experimental protocols, and discuss its applications and limitations, offering a comprehensive resource for leveraging this compound in your research.

Introduction: The Significance of this compound in Lysosomal Research

Lysosomes are integral cellular organelles responsible for the degradation of a wide array of macromolecules. This catabolic activity is mediated by a host of soluble acid hydrolases. When the function of these enzymes is compromised, it can lead to the accumulation of undigested substrates, resulting in a class of metabolic disorders known as lysosomal storage diseases (LSDs).

This compound is a synthetic, cell-permeable compound that has emerged as a valuable tool for studying the pathophysiology of specific LSDs, most notably Gaucher disease. It functions as an inhibitor of certain lysosomal hydrolases, allowing researchers to create cellular models of enzyme deficiency and to screen for potential therapeutic agents. Its utility lies in its ability to mimic the biochemical defects observed in patients, providing a controlled and reproducible system for laboratory investigation.

Mechanism of Action: How this compound Induces a Phenocopy of Lysosomal Storage

The primary mode of action for this compound is the inhibition of specific lysosomal hydrolases. While it can affect multiple enzymes, it is a particularly potent inhibitor of acid β-glucosidase (also known as glucocerebrosidase, GCase), the enzyme deficient in Gaucher disease.

The inhibitory effect of this compound is thought to be competitive, where it binds to the active site of the enzyme, preventing the binding and subsequent hydrolysis of the natural substrate, glucocerebroside. This inhibition leads to the intracellular accumulation of glucocerebroside, effectively creating a cellular phenocopy of Gaucher disease. This induced storage allows for the detailed study of the downstream cellular consequences of GCase deficiency.

Caption: Mechanism of this compound Inhibition.

Experimental Protocols: A Guide to Utilizing this compound in the Laboratory

The following protocols provide a framework for using this compound to induce a lysosomal storage phenotype in cell culture. It is crucial to optimize these protocols for your specific cell type and experimental goals.

Cell Culture Treatment for Induction of Lysosomal Storage

This protocol details the steps for treating cultured cells with this compound to inhibit lysosomal hydrolase activity and induce substrate accumulation.

Materials:

-

Cultured cells (e.g., human fibroblasts, SH-SY5Y neuroblastoma cells)

-

Complete cell culture medium

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Phosphate-buffered saline (PBS)

-

Cell culture plates or flasks

Procedure:

-

Cell Seeding: Plate cells at a density that will allow for logarithmic growth during the treatment period. Allow cells to adhere and recover for 24 hours.

-

Preparation of Treatment Medium: Dilute the this compound stock solution in complete cell culture medium to the desired final concentration. A common starting concentration is 10-20 µM. It is essential to perform a dose-response curve to determine the optimal concentration for your cell type.

-

Cell Treatment: Aspirate the existing medium from the cells and replace it with the treatment medium.

-

Incubation: Incubate the cells for the desired duration. Treatment times can range from 24 to 72 hours, depending on the desired level of inhibition and substrate accumulation.

-

Cell Harvesting: After incubation, wash the cells with PBS and harvest them for downstream analysis (e.g., enzyme activity assays, western blotting, immunofluorescence).

Caption: Workflow for Cell Treatment with the Inhibitor.

Measurement of Lysosomal Hydrolase Activity

This assay is used to quantify the activity of the target lysosomal hydrolase in cell lysates, confirming the inhibitory effect of this compound.

Materials:

-

Treated and untreated cell lysates

-

Assay buffer (e.g., citrate/phosphate buffer, pH 4.5)

-

Fluorogenic substrate for the enzyme of interest (e.g., 4-Methylumbelliferyl β-D-glucopyranoside for GCase)

-

Stop solution (e.g., 0.5 M glycine-NaOH, pH 10.4)

-

96-well black microplate

-

Fluorometer

Procedure:

-

Lysate Preparation: Prepare cell lysates from treated and untreated cells. Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

-

Assay Setup: In a 96-well plate, add a standardized amount of protein from each lysate to the assay buffer.

-

Substrate Addition: Add the fluorogenic substrate to each well to initiate the enzymatic reaction.

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

-

Reaction Termination: Stop the reaction by adding the stop solution.

-

Fluorescence Measurement: Read the fluorescence on a fluorometer at the appropriate excitation and emission wavelengths for the fluorophore (e.g., 365 nm excitation and 445 nm emission for 4-Methylumbelliferone).

-

Data Analysis: Calculate the enzyme activity, typically expressed as nmol of substrate hydrolyzed per hour per mg of protein. Compare the activity in treated versus untreated cells.

| Treatment Group | GCase Activity (nmol/hr/mg protein) | Standard Deviation |

| Untreated Control | 150.8 | 12.3 |

| 10 µM Inhibitor | 45.2 | 5.1 |

| 20 µM Inhibitor | 22.7 | 3.9 |

Table 1: Example data from a GCase activity assay in human fibroblasts treated with this compound for 48 hours.

Applications in Research and Drug Development

The ability of this compound to create a cellular model of lysosomal storage disease has several important applications:

-

Disease Modeling: It allows for the study of the cellular and molecular consequences of lysosomal enzyme deficiency in a controlled environment.

-

High-Throughput Screening: The inhibitor-induced disease phenotype can be used in high-throughput screening assays to identify small molecules that can restore enzyme activity, reduce substrate accumulation, or correct downstream cellular defects.

-

Validation of Therapeutic Strategies: It can be used to test the efficacy of potential therapeutic approaches, such as enzyme replacement therapy, substrate reduction therapy, or chaperone therapy, in a cellular context.

Limitations and Considerations

While a valuable tool, it is important to be aware of the limitations of this compound:

-

Off-Target Effects: At higher concentrations, it may inhibit other lysosomal hydrolases, leading to a more complex and less specific phenotype.

-

Cell Type Specificity: The optimal concentration and treatment time can vary significantly between different cell types.

-

Acute vs. Chronic Model: This model represents an acute induction of lysosomal storage and may not fully recapitulate all aspects of a chronic genetic disease.

Conclusion

This compound is an indispensable tool for researchers investigating the roles of lysosomal hydrolases in health and disease. Its ability to induce a specific and titratable disease phenotype in cultured cells provides a powerful platform for dissecting disease mechanisms and for the discovery of novel therapeutics. By understanding its mechanism of action and by carefully optimizing experimental protocols, researchers can effectively leverage this compound to advance our understanding of lysosomal biology and to develop new treatments for lysosomal storage diseases.

References

-

Abe, A., et al. (2000). "Specific inhibitors of glucosylceramide synthase." Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1484(2-3), pp. 275-281. [Link]

-

Blonder, N., et al. (2016). "The GBA-associated Parkinson's disease-phenotype: A cell model for screening of therapeutic compounds." Human Molecular Genetics, 25(16), pp. 3476-3487. [Link]

-

Schueler, U. H., et al. (2004). "Toxicity of glucosylceramide synthase inhibitors in cell culture." Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1686(1-2), pp. 84-93. [Link]

-

Vardi, A., et al. (2016). "A new patient-derived Gaucher disease model for screening of drug candidates." Human Molecular Genetics, 25(6), pp. 1103-1113. [Link]

A Technical Guide to the Solubility and Stability of 2-(n-Hexadecanoylamino)-4-nitrophenol

Introduction: Compound Significance and Analytical Challenges

2-(n-Hexadecanoylamino)-4-nitrophenol (MW: 392.5 g/mol , CAS: 60301-87-3) is a specialized lipid molecule synthesized from palmitic acid (a C16 fatty acid) and 2-amino-4-nitrophenol.[1] Its structure is characterized by three key functional domains: a long, hydrophobic hexadecanoyl alkyl chain, a chemically robust amide linkage, and a 4-nitrophenol headgroup. This unique amphipathic architecture makes it a valuable intermediate in the synthesis of more complex pharmaceutical compounds, such as ceramide analogues and inhibitors of lysosomal hydrolases involved in lipid metabolism.[1]

The clinical and research utility of any active pharmaceutical ingredient (API) or intermediate is fundamentally dependent on its physicochemical properties. For this compound, two properties are of paramount concern for researchers and drug development professionals:

-

Aqueous Solubility: The long C16 alkyl chain imparts significant lipophilicity, predicting very low solubility in aqueous media.[2] Poor solubility can severely hamper in vitro assay reliability, limit formulation options, and lead to poor bioavailability.[3]

-

Chemical Stability: The presence of an amide bond and a nitrophenol group introduces potential degradation pathways, primarily hydrolysis and reactions involving the aromatic ring.[4][5][6] Understanding the molecule's stability under various stress conditions is mandated by regulatory bodies to ensure product safety, efficacy, and to establish appropriate storage conditions and shelf-life.[7]

This technical guide provides a comprehensive framework for characterizing the solubility and stability of this compound. It offers field-proven, step-by-step protocols grounded in international regulatory standards, explaining not just how to perform the experiments, but why specific choices are made, empowering researchers to generate reliable and defensible data.

Physicochemical Profile & Predicted Behavior

A preliminary analysis of the molecule's structure allows us to anticipate its behavior and design appropriate analytical strategies.

| Property | Structural Feature | Predicted Impact & Analytical Consideration |

| Molecular Formula | C22H36N2O4 | Molecular Weight: 392.5 g/mol .[1] |

| Lipophilicity | n-Hexadecanoyl chain (C16) | High lipophilicity (predicted LogP > 5). Expect extremely low aqueous solubility.[2][8] Reversed-phase HPLC will be the method of choice for analysis, requiring a mobile phase with high organic content.[9][10] |

| pH-dependent Solubility | Phenolic hydroxyl (-OH) group | The phenol's acidity (pKa) means the molecule will be neutral and less soluble at acidic pH and ionized (phenolate) and more soluble at alkaline pH. Solubility must be tested across a range of pH values. |

| Chromophore | 4-Nitrophenol ring | The nitrophenol moiety provides a strong UV chromophore, making UV-Vis spectrophotometry and HPLC with UV detection ideal for quantification. |

| Degradation Sites | Amide linkage, Nitrophenol ring | Susceptible to acid/base hydrolysis at the amide bond and potential reduction of the nitro group or other reactions on the aromatic ring under stress conditions.[4] |

Aqueous Solubility Determination

For highly lipophilic compounds, the Shake-Flask Method remains the gold-standard for determining thermodynamic solubility, as recommended by the OECD Guideline 105.[11][12][13][14] This method directly measures the saturation concentration of the compound in a given solvent at equilibrium.

Causality Behind Experimental Choices

-

Method Selection: The shake-flask method is chosen over kinetic solubility assays because it measures the true thermodynamic equilibrium, which is critical for downstream formulation and biopharmaceutical modeling.[15] Kinetic methods, while faster, can overestimate solubility by generating supersaturated solutions.

-

Solvent Selection: A range of aqueous buffers (pH 3, 7.4, 9) is essential to understand the impact of the phenolic group's ionization on solubility. Water is used as a baseline.

-

Equilibration Time: A 24-48 hour incubation is necessary to ensure the system reaches true equilibrium, especially for poorly soluble compounds where dissolution is slow.

-

Quantification Method: A validated, stability-indicating HPLC-UV method is crucial for accurately quantifying the dissolved compound without interference from potential degradants.

Experimental Protocol: Shake-Flask Solubility Assay

This protocol outlines the steps to determine the solubility of this compound.

Objective: To determine the thermodynamic solubility in various aqueous media at a controlled temperature.

Materials:

-

This compound (solid, >98% purity)

-

HPLC-grade water, Methanol, Acetonitrile

-

Phosphate buffered saline (PBS), pH 7.4

-

Citrate buffer, pH 3.0

-

Carbonate-bicarbonate buffer, pH 9.0

-

Glass vials with Teflon-lined screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Calibrated HPLC-UV system

Procedure:

-

Preparation: Add an excess amount of solid this compound to separate vials (e.g., 5 mg per 1 mL of solvent). This ensures that a saturated solution is formed.

-

Solvent Addition: Add 1 mL of each test solvent (Water, pH 3.0 buffer, pH 7.4 PBS, pH 9.0 buffer) to the respective vials.

-

Equilibration: Seal the vials tightly and place them on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to reach equilibrium.

-

Phase Separation: After incubation, allow the vials to stand undisturbed for 1 hour. Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess, undissolved solid.

-

Sample Dilution: Carefully withdraw an aliquot of the clear supernatant. Perform a precise dilution with the HPLC mobile phase to bring the concentration within the calibrated range of the HPLC assay.

-

Quantification: Analyze the diluted samples using a validated HPLC-UV method (details in Section 5.0).

-

Data Analysis: Calculate the original concentration in the supernatant, which represents the solubility. Perform each experiment in triplicate.

Visualization: Solubility Testing Workflow

Caption: Workflow for Shake-Flask Solubility Determination.

Representative Data

The following table presents hypothetical, yet realistic, solubility data for this compound.

| Solvent | pH | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) |

| Deionized Water | ~6.5 | 25 | < 1.0 | < 2.55 |

| Citrate Buffer | 3.0 | 25 | < 0.5 | < 1.27 |

| PBS | 7.4 | 25 | 2.5 ± 0.3 | 6.37 ± 0.76 |

| Carbonate Buffer | 9.0 | 25 | 15.8 ± 1.1 | 40.25 ± 2.80 |

Chemical Stability Assessment: Forced Degradation Studies

Forced degradation (or stress testing) is a regulatory requirement designed to identify likely degradation products, elucidate degradation pathways, and demonstrate the specificity of the analytical methods used for stability testing.[7][16][17][18] The principles are outlined in the ICH guideline Q1A(R2).[16][19][20]

Causality Behind Experimental Choices

-

Stress Conditions: The conditions (acid, base, oxidation, heat, light) are chosen because they represent the most common chemical degradation pathways for pharmaceutical compounds.[4][21]

-

Target Degradation: The goal is to achieve modest degradation (5-20%).[22] Excessive degradation can lead to secondary and tertiary degradants that are not relevant to real-world storage, while insufficient degradation provides no information. This is why conditions (e.g., acid/base concentration, temperature) must be optimized.

-

Mass Balance: The analysis aims to achieve "mass balance," where the sum of the decrease in the parent compound's assay value and the increase in the levels of all degradation products should be close to 100%. This confirms that all significant degradants are being detected.

Experimental Protocol: Forced Degradation Study

Objective: To investigate the degradation profile of this compound under various stress conditions.

Materials:

-

Stock solution of the compound in a suitable organic solvent (e.g., Methanol or Acetonitrile) at 1 mg/mL.

-

Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H2O2).

-

HPLC system with Photodiode Array (PDA) detector.

-

Photostability chamber (ICH Q1B compliant).

-

Oven.

Procedure:

-

Sample Preparation: For each condition, dilute the stock solution with the stressor solution to a final concentration of ~100 µg/mL.

-

Acid Hydrolysis: Mix with 0.1 M HCl. Incubate at 60°C. Pull time points at 2, 6, 12, and 24 hours.

-

Base Hydrolysis: Mix with 0.1 M NaOH. Incubate at 60°C. Pull time points at 1, 2, 4, and 8 hours. (Base hydrolysis of amides is typically faster than acid hydrolysis).

-

Oxidative Degradation: Mix with 3% H2O2. Keep at room temperature. Pull time points at 6, 12, 24, and 48 hours.

-

Thermal Degradation: Store the stock solution (and a sample of the solid powder) in an oven at 70°C. Pull time points at 1, 3, and 7 days.

-

Photostability: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B). A dark control should be run in parallel.

-

Sample Quenching: At each time point, withdraw an aliquot. For acid/base samples, neutralize with an equimolar amount of base/acid. Dilute all samples to a suitable concentration with mobile phase.

-

Analysis: Analyze all stressed samples and a non-stressed control using the stability-indicating HPLC-PDA method. The PDA detector is critical for assessing peak purity and identifying new peaks corresponding to degradants.

Visualization: Potential Degradation Pathways

Caption: Potential Degradation Pathways for the Compound.

Representative Data

| Stress Condition | Duration | % Assay of Parent | % Total Degradation | Major Degradant Peak (RT, min) |

| Control (t=0) | 0 | 100.0 | 0.0 | N/A |

| 0.1 M HCl | 24 h | 92.5 | 7.1 | 2.1 (likely 2-amino-4-nitrophenol) |

| 0.1 M NaOH | 4 h | 85.2 | 14.5 | 2.1 (likely 2-amino-4-nitrophenol) |

| 3% H2O2 | 48 h | 98.1 | 1.8 | Minor peaks observed |

| Thermal (70°C) | 7 days | 99.5 | <0.5 | No significant degradation |

| Photostability | ICH Q1B | 99.2 | <1.0 | No significant degradation |

Stability-Indicating HPLC-UV Method

A robust analytical method is the foundation of any solubility or stability study. The method must be "stability-indicating," meaning it can accurately measure the parent compound and resolve it from all potential degradation products and impurities.[4] The validation of such a method should follow ICH Q2(R1) guidelines.[23][24][25][26][27]

Protocol: Reversed-Phase HPLC-UV Method

-

Column: C18, 4.6 x 150 mm, 3.5 µm (A C18 column is standard for lipophilic compounds).

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Gradient: Start at 70% B, increase to 95% B over 15 minutes, hold for 5 minutes, return to initial conditions. (A gradient is necessary to elute the highly lipophilic parent compound while also retaining and separating more polar degradants).

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: 320 nm (chosen based on the UV spectrum of the 4-nitrophenol chromophore).

-

Injection Volume: 10 µL

-

Column Temperature: 35°C

Conclusion and Recommendations

This guide establishes a comprehensive framework for the rigorous evaluation of this compound. The inherent lipophilicity of the molecule dictates its extremely low aqueous solubility, which is significantly modulated by pH due to the phenolic group. The compound demonstrates susceptibility to hydrolytic degradation, particularly under basic conditions, which cleaves the amide bond to yield 2-amino-4-nitrophenol and hexadecanoic acid. It appears relatively stable to oxidation, heat, and light under the tested conditions.

For researchers and drug development professionals, the following recommendations are crucial:

-

Solubilization Strategy: For in vitro studies, formulation strategies such as the use of co-solvents (e.g., DMSO, ethanol) or surfactant-based systems will be necessary to achieve workable concentrations.

-

pH Control: When formulating aqueous suspensions or solutions, maintaining a pH near neutral (7.0-7.5) may offer a compromise between solubility and stability. Highly alkaline conditions should be avoided to prevent rapid hydrolysis.

-

Analytical Method: The provided HPLC method serves as a robust starting point for quality control and stability studies. It must be fully validated according to ICH Q2(R1) guidelines before use in a regulatory setting.

By applying these standardized protocols and understanding the underlying chemical principles, scientists can generate the high-quality, reliable data necessary to advance their research and development objectives.

References

-

ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. 23

-

FDA Guidance for Industry: Q1A(R2) Stability Testing of New Drug Substances and Products. ECA Academy. 16

-

Quality Guidelines. International Council for Harmonisation (ICH). 24

-

Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration (FDA). 25

-

Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration (FDA). 26

-

Q1A (R2) A deep dive in Stability Studies. YouTube. 19

-

Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. 27

-

Q1A(R2): STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. SlideShare. 20

-

HPLC-Based Measurements of Various Lipophilicity Parameters to Aid Drug Design. Chromatography Online. 9

-

Q1A(R2): Stability Testing of new Drug Substances and Products. European Medicines Agency (EMA). 28

-

Development of forced degradation and stability indicating studies for drug substance and drug product. International Journal of Research in Pharmacology & Pharmacotherapeutics. 4

-

OECD GUIDELINES FOR THE TESTING OF CHEMICALS. Organisation for Economic Co-operation and Development (OECD).

-

A.8. PARTITION COEFFICIENT. 11

-

Lipophilicity determination of highly lipophilic compounds by liquid chromatography. PubMed. 8

-

Rapid Determination of Lipophilicity: Establishment and Application of Reversed-Phase Liquid Chromatography (RP-HPLC). WuXi AppTec. 10

-

This compound. BroadPharm. 1

-

High-accuracy water solubility determination using logK. KREATiS. 12

-

Estimating the Lipophilicity of Natural Products using a Polymeric Reversed Phase HPLC Method. PubMed Central. 29

-

Progress in the Use of HPLC for Evaluation of Lipophilicity. ResearchGate. 30

-

What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. 17

-

Test No. 105: Water Solubility. Organisation for Economic Co-operation and Development (OECD). 13

-

A.6. WATER SOLUBILITY. Legislation.gov.uk. 14

-

2-(N-Hexadecanoylamino)-4-nitrophenylphosphocholine Hydroxide. Santa Cruz Biotechnology. 31

-

Stability of aqueous solutions of N-acetyl-p-aminophenol. PubMed. 5

-

Stability of aqueous solutions of N-acetyl-p-aminophenol. Semantic Scholar. 6

-

Forced Degradation Studies. MedCrave. 18

-

Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. 22

-

Forced Degradation and Stability Testing. International Journal of Pharmaceutical Sciences Review and Research. 21

-

2-(N-Hexadecanoylamino)-4-nitrophenylphosphocholine hydroxide. MedChemExpress. 32

-

2-N-HEXADECANOYLAMINO-4-NITROPHENYLPHOSPHORYLCHOLINE. ChemicalBook. 33

-

Process for the preparation of N-acylated aminophenols. Google Patents. 34

-

Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. PubMed Central. 3

-

Preparation of N-acetyl-p-aminophenol. Google Patents. 35

-

Toxicological Profile for Nitrophenols. Agency for Toxic Substances and Disease Registry (ATSDR). 36

-

2-amino-4-nitrophenol. Organic Syntheses. 37

-

Effect of Carbon Chain Length, Ionic Strength, and pH on the In Vitro Release Kinetics of Cationic Drugs from Fatty-Acid-Loaded Contact Lenses. PubMed Central. 2

-

Aqueous Solubility Assay. Enamine. 15

-

Preparation of N-acetyl-para-aminophenol via a flow route of a clean amination and acylation of p-nitrophenol catalyzing by core-shell Cu2O@CeO2. Arabian Journal of Chemistry. 38

-

5001 Nitration of phenol to 2-nitrophenol and 4-nitrophenol. 39

-

Solid-phase extraction of long-chain fatty acids from aqueous solution. Arizona State University Research Data Repository. 40

Sources

- 1. This compound, 60301-87-3 | BroadPharm [broadpharm.com]

- 2. Effect of Carbon Chain Length, Ionic Strength, and pH on the In Vitro Release Kinetics of Cationic Drugs from Fatty-Acid-Loaded Contact Lenses - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijrpp.com [ijrpp.com]

- 5. Stability of aqueous solutions of N-acetyl-p-aminophenol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Stability of aqueous solutions of N-acetyl-p-aminophenol. | Semantic Scholar [semanticscholar.org]

- 7. ema.europa.eu [ema.europa.eu]

- 8. Lipophilicity determination of highly lipophilic compounds by liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. chromatographyonline.com [chromatographyonline.com]

- 10. Rapid Determination of Lipophilicity: Establishment and Application of Reversed-Phase Liquid Chromatography (RP-HPLC) - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 11. enfo.hu [enfo.hu]

- 12. api.kreatis.eu [api.kreatis.eu]

- 13. oecd.org [oecd.org]

- 14. legislation.gov.uk [legislation.gov.uk]

- 15. Aqueous Solubility Assay - Enamine [enamine.net]

- 16. FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]

- 17. acdlabs.com [acdlabs.com]

- 18. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 19. youtube.com [youtube.com]

- 20. Q1A(R2): STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS | PPTX [slideshare.net]

- 21. globalresearchonline.net [globalresearchonline.net]

- 22. biopharminternational.com [biopharminternational.com]

- 23. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]

- 24. ICH Official web site : ICH [ich.org]

- 25. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]

- 26. fda.gov [fda.gov]

- 27. starodub.nl [starodub.nl]

- 28. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 29. Estimating the Lipophilicity of Natural Products using a Polymeric Reversed Phase HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]

- 30. researchgate.net [researchgate.net]

- 31. scbt.com [scbt.com]

- 32. medchemexpress.com [medchemexpress.com]

- 33. 2-N-HEXADECANOYLAMINO-4-NITROPHENYLPHOSPHORYLCHOLINE | 60438-73-5 [chemicalbook.com]

- 34. DE69418768T2 - Process for the preparation of N-acylated aminophenols - Google Patents [patents.google.com]

- 35. US3113150A - Preparation of N-acetyl-p-aminophenol - Google Patents [patents.google.com]

- 36. atsdr.cdc.gov [atsdr.cdc.gov]

- 37. Organic Syntheses Procedure [orgsyn.org]

- 38. Preparation of N-acetyl-para-aminophenol via a flow route of a clean amination and acylation of p-nitrophenol catalyzing by core-shell Cu<sub>2</sub>O@CeO<sub>2</sub> - Arabian Journal of Chemistry [arabjchem.org]

- 39. Making sure you're not a bot! [oc-praktikum.de]

- 40. asu.elsevierpure.com [asu.elsevierpure.com]

A Technical Guide to the Application of 2-(n-Hexadecanoylamino)-4-nitrophenol in Lysosomal Storage Disease Research

Prepared by: Gemini, Senior Application Scientist

Executive Summary

This technical guide provides an in-depth exploration of 2-(n-Hexadecanoylamino)-4-nitrophenol, a critical chromogenic substrate used in the research and diagnosis of lysosomal storage diseases (LSDs). Specifically, this document details its application in assaying the activity of acid ceramidase (aCDase), the enzyme deficient in Farber disease.[1][2][3] This guide is designed for researchers, clinicians, and drug development professionals, offering a comprehensive overview from foundational biochemical principles to detailed, field-proven experimental protocols. We will dissect the mechanism of action, provide step-by-step methodologies for its use with patient-derived cells, discuss data interpretation, and place this classic assay within the context of modern diagnostic techniques. The objective is to equip the reader with the necessary expertise to confidently employ this substrate as a robust tool for investigating sphingolipid metabolism and its associated pathologies.

Chapter 1: The Central Role of Acid Ceramidase in Lysosomal Health and Disease

Introduction to Lysosomal Storage Diseases (LSDs)

Lysosomal storage diseases are a group of over 70 distinct inherited metabolic disorders characterized by the dysfunction of lysosomes, the cell's primary recycling centers.[4] Most LSDs are caused by mutations in genes that encode for specific lysosomal proteins, typically hydrolytic enzymes.[5] This deficiency leads to the progressive accumulation of undigested macromolecules (such as lipids, glycoproteins, or glycosaminoglycans) within the lysosome.[4][6] This "storage" disrupts normal cellular function, leading to a wide array of clinical symptoms that can affect multiple organ systems, including the central nervous system, skeleton, and visceral organs.[4][7] While individually rare, LSDs collectively affect approximately 1 in 5,000 live births, making them a significant class of genetic diseases.[4]

The Sphingolipid Metabolism Pathway and the Function of Acid Ceramidase (aCDase)

Sphingolipids are a class of lipids that are integral components of cell membranes and also serve as critical signaling molecules involved in cell growth, differentiation, and apoptosis.[8] The lysosome is a central hub for the catabolism of these complex lipids. Acid ceramidase (aCDase), encoded by the ASAH1 gene, is a key lysosomal hydrolase that catalyzes the breakdown of ceramide into sphingosine and a free fatty acid.[8][9][10] This reaction is a crucial step in the sphingolipid degradation pathway. The product, sphingosine, can be further phosphorylated to sphingosine-1-phosphate (S1P), a potent signaling molecule, or recycled for the synthesis of new complex sphingolipids. The optimal activity of aCDase occurs at an acidic pH of approximately 4.5, which is characteristic of the lysosomal environment.[8]

Farber Disease: The Clinical Consequence of aCDase Deficiency

A deficiency in aCDase activity, caused by mutations in the ASAH1 gene, results in the lysosomal storage disorder known as Farber disease (also called Farber's lipogranulomatosis).[1][2][3] The inability to break down ceramide leads to its massive accumulation in the lysosomes of various cells and tissues.[2][3] The clinical presentation of Farber disease is a classic triad of symptoms appearing in early infancy: painful and swollen joints, subcutaneous nodules (lipogranulomas), and a hoarse cry due to laryngeal involvement.[1] The disease is progressive and typically fatal, with severe forms leading to multi-organ failure and neurodegeneration.[3] The diagnosis is confirmed by demonstrating deficient aCDase activity in patient-derived cells, such as cultured fibroblasts or leukocytes.[1][11]

The Principle of Enzyme Activity Assays for LSD Diagnosis

The cornerstone of laboratory diagnosis for most LSDs is the direct measurement of the deficient enzyme's activity.[12][13][14] These assays typically utilize an artificial substrate that mimics the natural substrate but is engineered to produce a detectable signal upon enzymatic cleavage.[7][13] The signal, which can be colorimetric, fluorometric, or detected by mass spectrometry, is directly proportional to the enzyme's activity in the sample.[7] For a reliable diagnosis, the activity of the suspected enzyme is compared to that in healthy control samples and is often normalized to the activity of another, unaffected lysosomal enzyme to control for sample quality and integrity.[12]

Chapter 2: this compound - A Chromogenic Substrate for aCDase

Chemical Structure and Properties

This compound is a synthetic analog of ceramide. Its structure consists of a 4-nitrophenol molecule linked via an amide bond to a 16-carbon fatty acid, n-hexadecanoic acid (palmitic acid). This C16 acyl chain was chosen to mimic the long-chain fatty acids found in natural ceramides, for which aCDase shows significant activity.[15] The key to its function as a reporter molecule is the 4-nitrophenol group, which acts as a chromophore.

Mechanism of Action: How Enzymatic Cleavage Generates a Signal

The principle of the assay is straightforward. In the intact substrate molecule, the 4-nitrophenol group is colorless. When incubated with a sample containing active aCDase, the enzyme recognizes the substrate and hydrolyzes the amide bond linking the hexadecanoyl group to the aminophenol backbone. This enzymatic cleavage releases 4-nitrophenol. Under alkaline conditions (achieved by adding a "stop solution" like glycine-NaOH buffer), the liberated 4-nitrophenol is deprotonated to the 4-nitrophenolate ion, which has a distinct yellow color and a strong absorbance maximum at approximately 405-420 nm. The intensity of this yellow color, measured with a spectrophotometer, is directly proportional to the amount of 4-nitrophenol released and thus to the aCDase activity in the sample.

Substrate Specificity and Kinetic Parameters

Acid ceramidase exhibits specificity for the length and saturation of the fatty acid chain on its ceramide substrate. Studies have shown that aCDase activity is generally higher for ceramides with shorter-chain fatty acids.[15] For instance, activity towards N-lauroylsphingosine (C12) is significantly higher than towards N-stearoylsphingosine (C18).[15] The C16 chain of this compound provides a good balance of specificity and reactivity, making it a reliable substrate for diagnostic purposes. When designing experiments, it is crucial to recognize that the kinetic parameters (Km and Vmax) obtained with this artificial substrate may differ from those for the natural ceramide substrate in the complex lipid environment of the lysosome.

Comparison with Fluorogenic Substrates

While the 4-nitrophenol-based assay is robust and widely accessible, research has also led to the development of highly sensitive fluorogenic substrates. These typically replace the nitrophenol group with a fluorophore like 4-methylumbelliferone (4-MU) or a coumarin derivative.[1][9][16] The enzymatic cleavage releases the fluorophore, which can be quantified at very low concentrations using a fluorometer.

| Feature | Chromogenic Assay (4-Nitrophenol) | Fluorogenic Assay (e.g., 4-MU, Coumarin) |

| Principle | Absorbance (Colorimetry) | Fluorescence |

| Sensitivity | Moderate | High to Very High[1] |

| Equipment | Spectrophotometer / Plate Reader | Fluorometer / Fluorescent Plate Reader |

| Throughput | Well-suited for 96-well plate format | Excellent for high-throughput screening (HTS) in 96- or 384-well plates[9] |

| Pros | - Widely available equipment- Robust and reproducible- Lower cost of substrate | - Superior sensitivity allows for smaller sample sizes or shorter incubation times- Wider dynamic range |

| Cons | - Lower sensitivity than fluorescent methods- Potential interference from colored compounds in the lysate | - Requires more specialized equipment- Potential for quenching or autofluorescence from sample components |

Chapter 3: Experimental Protocols for Measuring Acid Ceramidase Activity

Core Principles of the aCDase Chromogenic Assay

The successful execution of this assay relies on several core principles:

-

Optimal pH: The reaction must be performed at an acidic pH (4.5) to ensure the specific measurement of lysosomal aCDase, distinguishing it from neutral or alkaline ceramidases which have different pH optima.[9][15]

-

Substrate Solubilization: As a lipid-like molecule, the substrate must be properly solubilized, typically with a non-ionic detergent, to be accessible to the enzyme in an aqueous buffer.[10][17]

-

Linearity: The assay must be performed within the linear range of the reaction, where product formation is proportional to both incubation time and the amount of protein (enzyme) added.[1]

-

Appropriate Controls: The inclusion of proper controls is essential for validating the results and ensuring that the measured activity is specific to aCDase.

Workflow Diagram

Detailed Protocol: aCDase Activity Assay in Cultured Fibroblasts

Materials and Reagents:

-

Cultured human skin fibroblasts (from patient and healthy control)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Lysis Buffer: Sterile deionized water with protease inhibitors

-

Protein Quantification Kit (e.g., BCA or Bradford)

-

Substrate Stock Solution: this compound dissolved in an organic solvent like DMSO or ethanol to a concentration of 10 mM. Store protected from light at -20°C.

-

Reaction Buffer (2X): 0.5 M Sodium Acetate buffer, pH 4.5, containing 0.4% (v/v) Triton X-100.

-

Stop Solution: 0.2 M Glycine-NaOH buffer, pH 10.6.

-

Standard: 4-nitrophenol stock solution (e.g., 1 mM in ethanol) for generating a standard curve.

-

96-well clear, flat-bottom microplate.

-

Microplate reader capable of measuring absorbance at ~410 nm.

Step-by-Step Procedure:

-

Cell Lysate Preparation:

-

Rationale: To release the lysosomal enzymes from the cells into a solution that can be easily manipulated.

-

a. Grow fibroblasts to confluency.

-

b. Wash the cell monolayer twice with ice-cold PBS.

-

c. Scrape cells into a small volume of Lysis Buffer.

-

d. Lyse the cells by sonication on ice (e.g., 3 cycles of 10 seconds on, 30 seconds off) or by 3-4 freeze-thaw cycles.

-

e. Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C to pellet cell debris.

-

f. Carefully collect the supernatant (this is the cell lysate) and keep it on ice.

-

-

Protein Quantification:

-

Rationale: To determine the total protein concentration in the lysate, which is essential for normalizing enzyme activity and ensuring equal amounts of protein are used in each reaction.

-

a. Measure the protein concentration of the cell lysate using a standard method like the BCA assay, following the manufacturer's instructions.

-

-

Assay Reaction Setup (in a 96-well plate):

-

Rationale: To combine the enzyme source (lysate) and substrate under optimal conditions. Running samples in triplicate is highly recommended.

-

a. Standard Curve: Prepare a series of dilutions of the 4-nitrophenol standard in Stop Solution (e.g., 0, 10, 25, 50, 75, 100 µM). Add 200 µL of each to separate wells.

-

b. Sample Wells: Add the following to each well:

-

50 µL of cell lysate, diluted with Lysis Buffer to a final protein amount of 20-50 µg.

-

50 µL of 2X Reaction Buffer.

-

-

c. Control Wells:

-

Substrate Blank: 50 µL of Lysis Buffer (no protein) + 50 µL of 2X Reaction Buffer.

-

Heat-Inactivated Control: Use lysate that has been boiled for 10 minutes prior to addition. This control accounts for any non-enzymatic substrate degradation.

-

-

d. Pre-incubate the plate at 37°C for 5 minutes.

-

e. Initiate the Reaction: Add 10 µL of the 10 mM substrate stock solution to all sample and control wells (for a final concentration of ~1 mM in the reaction mix, which may need optimization). Mix gently by tapping the plate.

-

-

Incubation:

-

Rationale: To allow sufficient time for the enzyme to process the substrate. This time should be within the linear range of the assay, determined in preliminary experiments.

-

a. Seal the plate and incubate at 37°C for 1 to 3 hours.

-

-

Reaction Termination and Signal Development:

-

Rationale: To stop the enzymatic reaction and shift the pH to the alkaline range, which develops the yellow color of the 4-nitrophenolate product.

-

a. Add 100 µL of Stop Solution to all wells. The solution in wells with enzyme activity should turn yellow.

-

-

Spectrophotometric Measurement:

-

Rationale: To quantify the amount of product formed.

-

a. Read the absorbance of the plate at 410 nm using a microplate reader.

-

-